5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a benzyloxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the pyran ring with a benzyloxy group, often using a benzyloxy halide in the presence of a base.
Attachment of the Chlorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The benzyloxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy and chlorophenyl groups, making it less complex.
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide: Lacks the chlorophenyl group.
N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group.
Uniqueness
The presence of both the benzyloxy and chlorophenyl groups in 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H14ClNO4 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO4/c20-14-7-4-8-15(9-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,23) |
InChI Key |
BXKDKPIAGMOGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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